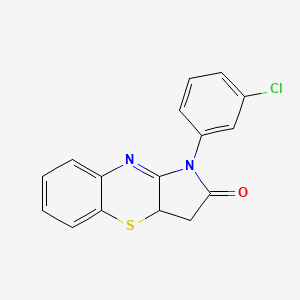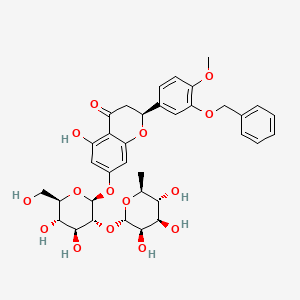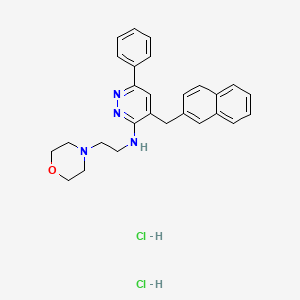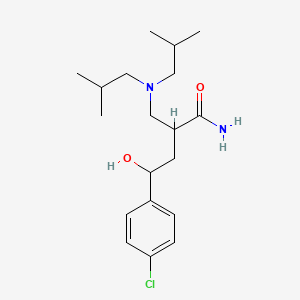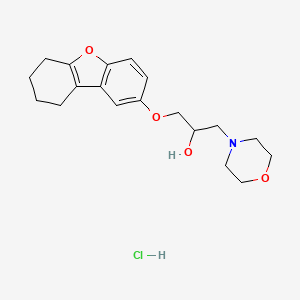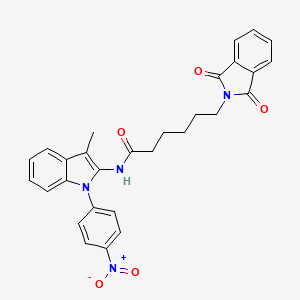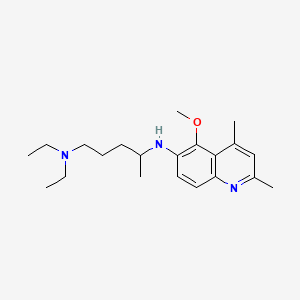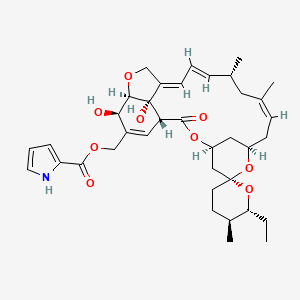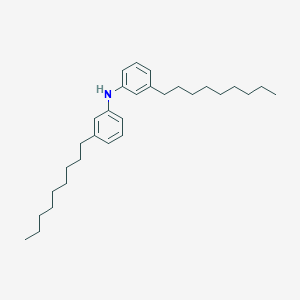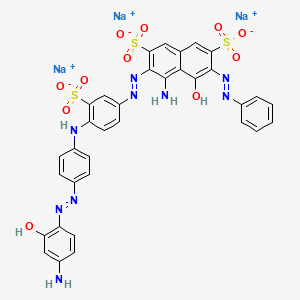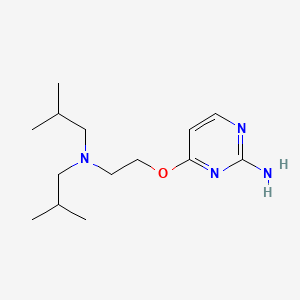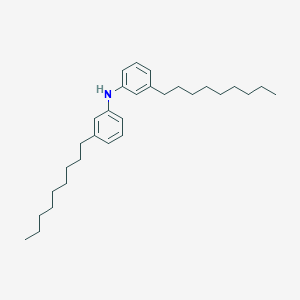
3-nonyl-N-(3-nonylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nonyl-N-(3-nonylphenyl)aniline is an aromatic amine compound with the molecular formula C₃₀H₄₇N. It is known for its use as an antioxidant in various polymer applications, particularly in polyether polyols . The compound has a molecular weight of 421.701 g/mol and a boiling point of 517°C at 760 mmHg .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nonyl-N-(3-nonylphenyl)aniline typically involves the alkylation of aniline with nonylphenyl derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include nonylphenyl bromide and aniline, with a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation processes. The reaction is conducted in reactors with precise temperature and pressure control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-nonyl-N-(3-nonylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
3-nonyl-N-(3-nonylphenyl)aniline is widely used in scientific research due to its antioxidant properties. It is utilized in:
Chemistry: As a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: In studies related to oxidative stress and its effects on biological systems.
Industry: Used in the production of polyurethane foams to enhance thermal stability and prevent degradation.
Mécanisme D'action
The antioxidant effect of 3-nonyl-N-(3-nonylphenyl)aniline is primarily due to its ability to donate hydrogen atoms, which neutralize free radicals. This process prevents the oxidative degradation of polymers and other materials. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits their activity, thereby protecting the material from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, ar-nonyl-N-(nonylphenyl): Similar structure but with different alkyl chain lengths.
N-phenyl-1-naphthylamine: Another aromatic amine with antioxidant properties.
N,N-diphenyl-p-phenylenediamine: Used as an antioxidant in rubber and plastics.
Uniqueness
3-nonyl-N-(3-nonylphenyl)aniline stands out due to its specific structure, which provides excellent thermal stability and resistance to oxidative degradation. Its unique combination of nonyl groups enhances its solubility and effectiveness in various polymer matrices, making it a preferred choice in industrial applications .
Propriétés
Numéro CAS |
2173176-21-9 |
|---|---|
Formule moléculaire |
C30H47N |
Poids moléculaire |
421.7 g/mol |
Nom IUPAC |
3-nonyl-N-(3-nonylphenyl)aniline |
InChI |
InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-19-27-21-17-23-29(25-27)31-30-24-18-22-28(26-30)20-16-14-12-10-8-6-4-2/h17-18,21-26,31H,3-16,19-20H2,1-2H3 |
Clé InChI |
NBJDNCGUUVZUIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=CC=C1)NC2=CC=CC(=C2)CCCCCCCCC |
Description physique |
Liquid, Other Solid; Other Solid; Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


